molecular formula C5H10N2O2 B8604237 2-amino-N-3-oxetanylAcetamide

2-amino-N-3-oxetanylAcetamide

Cat. No.: B8604237
M. Wt: 130.15 g/mol
InChI Key: QAUOJMYBFZUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-3-oxetanylAcetamide is a compound that features an oxetane ring, a four-membered cyclic ether, attached to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-3-oxetanylAcetamide typically involves the formation of the oxetane ring followed by the introduction of the glycinamide group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi [2+2] cycloaddition reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to introduce the glycinamide group through various coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-3-oxetanylAcetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-N-3-oxetanylAcetamide involves its interaction with molecular targets through its oxetane ring. The ring strain and reactivity of the oxetane ring allow it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 2-amino-N-3-oxetanylAcetamide is unique due to the presence of both the oxetane ring and the glycinamide group, which confer distinct chemical and biological properties. Its high ring strain and reactivity make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

2-amino-N-(oxetan-3-yl)acetamide

InChI

InChI=1S/C5H10N2O2/c6-1-5(8)7-4-2-9-3-4/h4H,1-3,6H2,(H,7,8)

InChI Key

QAUOJMYBFZUHKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC(=O)CN

Origin of Product

United States

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